molecular formula C17H16N2O2 B2429890 (benzylamino)(1H-indol-3-yl)acetic acid CAS No. 130361-06-7

(benzylamino)(1H-indol-3-yl)acetic acid

Cat. No.: B2429890
CAS No.: 130361-06-7
M. Wt: 280.327
InChI Key: BJDDLDRDCPAFEJ-UHFFFAOYSA-N
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Description

(benzylamino)(1H-indol-3-yl)acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an indole ring, a benzylamino group, and an acetic acid moiety.

Properties

IUPAC Name

2-(benzylamino)-2-(1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-17(21)16(19-10-12-6-2-1-3-7-12)14-11-18-15-9-5-4-8-13(14)15/h1-9,11,16,18-19H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDDLDRDCPAFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (benzylamino)(1H-indol-3-yl)acetic acid typically involves the reaction of indole-3-acetic acid with benzylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(benzylamino)(1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(benzylamino)(1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (benzylamino)(1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. For example, it may target interleukin-2, influencing immune responses . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(benzylamino)(1H-indol-3-yl)acetic acid is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This differentiates it from other indole derivatives and makes it a valuable compound for various research applications.

Biological Activity

(benzylamino)(1H-indol-3-yl)acetic acid, with the CAS number 130361-06-7, is a derivative of indole-3-acetic acid, a well-known plant hormone. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound consists of an indole moiety linked to a benzyl amino group. This unique configuration is believed to contribute to its diverse biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H16N2O2
Molecular Weight272.31 g/mol
CAS Number130361-06-7

This compound operates through several biochemical pathways:

  • Receptor Binding : It interacts with various biological targets, potentially modulating receptor activity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Antioxidant Activity : It exhibits properties that scavenge free radicals, reducing oxidative stress.

Anticancer Properties

Research indicates that this compound displays significant antiproliferative effects against various cancer cell lines. In a study involving three tumor cell lines (DLD-1, T24, and SH-SY-5Y), the compound demonstrated IC50 values indicating its effectiveness in inhibiting cell growth.

Cell LineIC50 (μM)
DLD-11.7
T242.5
SH-SY-5Y3.0

Anti-inflammatory Effects

The compound has been shown to reduce inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent. This activity is likely due to its ability to inhibit pro-inflammatory cytokines.

Antimicrobial Activity

This compound has also exhibited antimicrobial properties against various pathogens. Studies have reported its effectiveness in inhibiting bacterial growth, particularly in strains resistant to conventional antibiotics.

Study 1: Anticancer Activity

In a controlled laboratory study, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with the most significant effects observed at lower concentrations.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 μg/mL.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is soluble in polar organic solvents, which may enhance its bioavailability when administered systemically. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

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